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molecular formula C9H9ClN2O B8390525 6-chloro-7-methyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 170098-87-0

6-chloro-7-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B8390525
M. Wt: 196.63 g/mol
InChI Key: PCTVCKGHAWREDT-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A solution of N-(5′-chloro-4′-methyl-2′-nitrophenyl)glycine (1.000 g, 4.088 mmol, as prepared above) and tin (II) chloride dihydrate (2.767 g, 12.26 mmol, Aldrich, used as received) in ethanol (20.0 mL) was refluxed for 30 min. It was then cooled to room temperature ad the precipitated solid was filtered, washed with ethanol (4.0 mL), and dried under vacuum to yield 0.251 g (31%) of the title compound as a yellow powder; 1H NMR (DMSOd6): δ 2.093 (s, 3H), 3.657 (d, 2H, J=1.5 Hz), 5.984 (s, 1H), 6.583 (s, 1H), 6.632 (s, 1H), 10.253 (s, 1H).
Name
N-(5′-chloro-4′-methyl-2′-nitrophenyl)glycine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.767 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:16])=[CH:4][C:5]([N+:13]([O-])=O)=[C:6]([NH:8][CH2:9][C:10](O)=[O:11])[CH:7]=1.O.O.[Sn](Cl)Cl>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[CH3:16])[NH:13][C:10](=[O:11])[CH2:9][NH:8]2 |f:1.2.3|

Inputs

Step One
Name
N-(5′-chloro-4′-methyl-2′-nitrophenyl)glycine
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)NCC(=O)O)[N+](=O)[O-])C
Name
Quantity
2.767 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethanol (4.0 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2NCC(NC2=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.251 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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